molecular formula C11H8BrClN2 B5731663 (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine

(4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine

Cat. No. B5731663
M. Wt: 283.55 g/mol
InChI Key: IDHKXEAIHILMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine, also known as BRCPA, is a chemical compound that has been widely used in scientific research. This compound is a derivative of pyrrole and is synthesized through a specific method. The purpose of

Mechanism of Action

The mechanism of action of (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine is not fully understood. However, studies have shown that it can inhibit the activity of certain proteins and enzymes, such as kinases and phosphatases. This inhibition can lead to a disruption of various biological processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
(4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can inhibit the growth of cancer cells, induce apoptosis, and suppress tumor growth. Additionally, (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine in lab experiments is its potency. It has been shown to be highly effective in inhibiting the activity of various proteins and enzymes. Additionally, (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine is relatively easy to synthesize, making it a readily available tool for researchers. However, one of the limitations of using (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine is its potential toxicity. It is essential to use caution when handling this compound and to follow strict safety protocols.

Future Directions

There are several future directions for research involving (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additionally, researchers are exploring the possibility of using (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine to target specific proteins and enzymes involved in various diseases, such as Alzheimer's disease and diabetes. Finally, there is a growing interest in developing new methods for synthesizing (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine and other pyrrole derivatives, which could lead to the discovery of new compounds with unique biological properties.
Conclusion:
In conclusion, (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine, or (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine, is a chemical compound that has been widely used in scientific research. Its potent anticancer properties and ability to inhibit the activity of various proteins and enzymes make it a valuable tool for studying various biological processes. While there are potential limitations to using (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine in lab experiments, its ease of synthesis and potency make it a valuable tool for researchers. Looking to the future, there is a growing interest in exploring the potential therapeutic applications of (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine and developing new methods for synthesizing pyrrole derivatives.

Synthesis Methods

The synthesis of (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine is achieved through a reaction between 4-bromo-3-chloroaniline and pyrrole-2-carboxaldehyde. The reaction is carried out in the presence of a catalyst, which facilitates the formation of the desired product. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

(4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine has been widely used in scientific research as a tool to study various biological processes. One of the most significant applications of (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine is in the field of cancer research. Studies have shown that (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine has potent anticancer properties and can inhibit the growth of cancer cells. Additionally, (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine has been used to study the mechanism of action of various proteins and enzymes, including kinases and phosphatases.

properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-1-(1H-pyrrol-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2/c12-10-4-3-8(6-11(10)13)15-7-9-2-1-5-14-9/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHKXEAIHILMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-chlorophenyl)-1-(1H-pyrrol-2-yl)methanimine

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